

Operational Safety Guide: Disposal of (5-Bromo-2-fluorophenyl)methanesulfonyl Chloride

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Compound of Interest

Compound Name: (5-Bromo-2-fluorophenyl)methanesulfonyl chloride

Cat. No.: B12312358

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Executive Summary & Risk Profile

Immediate Action Required: Do not dispose of **(5-Bromo-2-fluorophenyl)methanesulfonyl chloride** (CAS: 1184467-10-4) in standard aqueous waste streams or trash.

As a sulfonyl chloride, this compound possesses a "dual-trigger" hazard profile: it is corrosive (causing immediate tissue damage) and moisture-reactive (generating hydrochloric acid gas and heat upon contact with water).[1][2] The presence of bromine and fluorine substituents necessitates its classification as halogenated hazardous waste, strictly prohibiting its disposal in non-halogenated organic solvents or sanitary sewers without prior chemical deactivation.

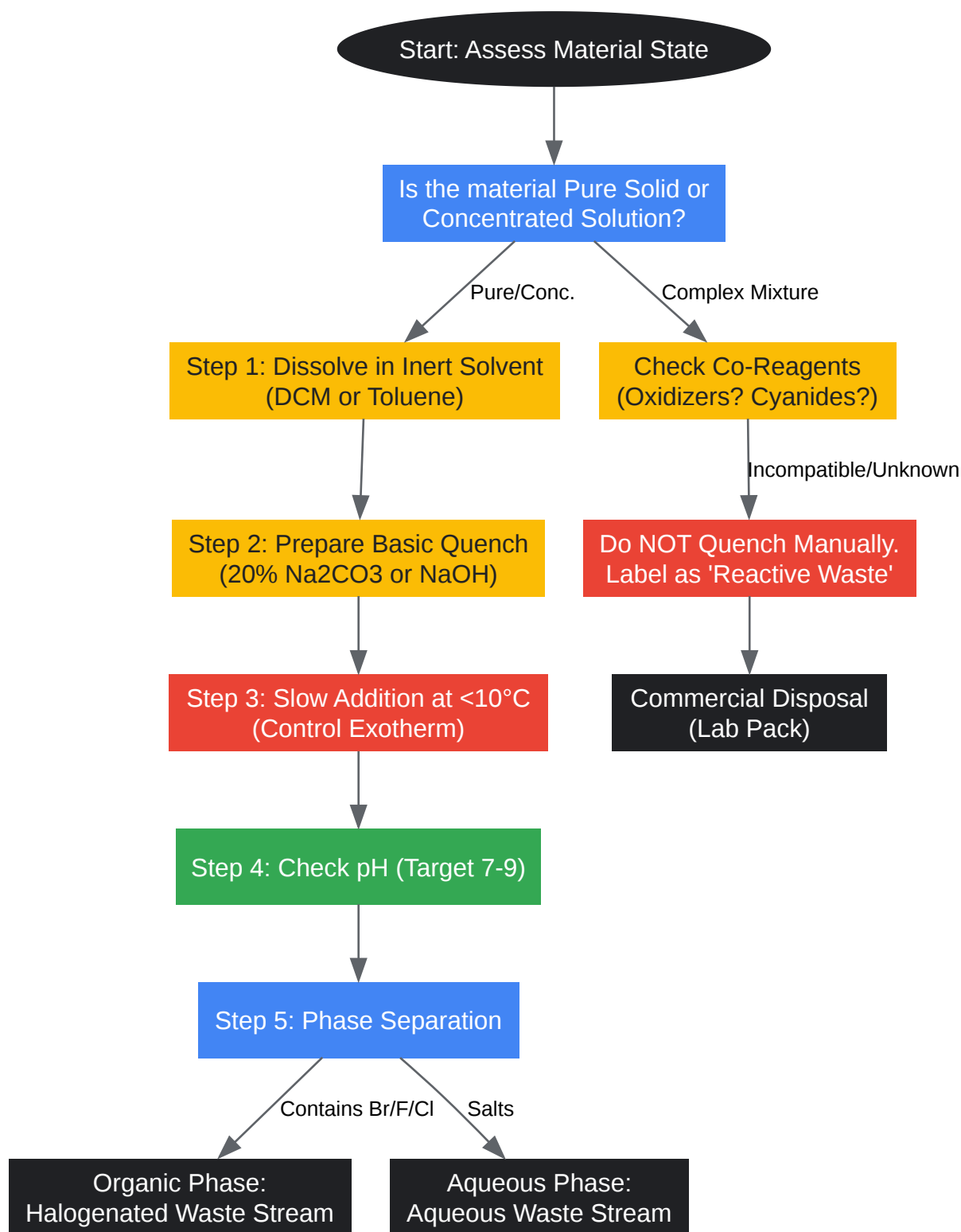
Physicochemical Hazard Data

Parameter	Data	Operational Implication
CAS Number	1184467-10-4	Unique identifier for waste manifesting.
Molecular Weight	~287.53 g/mol	High MW implies lower volatility than simple sulfonyl chlorides, but dust is a risk.
Physical State	Solid (typically)	Dust inhalation risk; requires dissolution before quenching.
Reactivity	Water-Reactive	Hydrolyzes to sulfonic acid + HCl gas.[1] Exothermic.
Corrosivity	High (Skin/Eye)	Causes irreversible damage. Full PPE required.[2][3][4]
Waste Class	Halogenated / Corrosive	Must not be mixed with non-halogenated solvents (e.g., Acetone, Methanol).

Pre-Disposal Assessment (Decision Logic)

Before initiating any procedure, determine the state of the material.[5] The disposal pathway differs for pure reagents versus reaction mixtures.

Decision Workflow



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Caption: Decision tree for the safe disposal of **(5-Bromo-2-fluorophenyl)methanesulfonyl chloride**. Blue nodes indicate decision points; Yellow/Red nodes indicate active handling

steps.

Detailed Disposal Protocols

Protocol A: Chemical Deactivation (Quenching)

Applicability: Small quantities (<50g) of pure solid or concentrated stock solution. Mechanism: Alkaline hydrolysis converts the reactive sulfonyl chloride into a stable, water-soluble sulfonate salt and neutralizes the HCl byproduct.

Reagents & Equipment[2][3][5][6][7][8][9]

- Solvent: Dichloromethane (DCM) or Toluene (Do not use alcohols initially as they form esters).
- Base: 10-20% Sodium Carbonate () or dilute Sodium Hydroxide (). Note: Carbonate produces gas (foaming); Hydroxide produces more heat.
- PPE: Chemical splash goggles, face shield, heavy nitrile or Silver Shield gloves, lab coat.

Step-by-Step Procedure

- Dissolution (The Dilution Factor):
 - Never add water directly to the solid sulfonyl chloride. This creates "hot spots" and violent sputtering.
 - Dissolve the waste material in DCM or Toluene to create a dilute solution (approx. 10% w/v). This solvent acts as a heat sink.[6]
- Preparation of Quench Bath:
 - In a fume hood, prepare a beaker with the basic solution (use 5–10 molar equivalents of base relative to the sulfonyl chloride).

- Cool the base solution to $<10^{\circ}\text{C}$ using an ice bath.[6]
- Controlled Addition:
 - Using an addition funnel or pipette, slowly add the sulfonyl chloride solution into the stirred base solution.[6]
 - Critical: Monitor temperature.[4][8] If using Carbonate, watch for foaming ().[2][5] Stop addition if temp exceeds 20°C .
- Verification:
 - Allow the mixture to stir at room temperature for 30–60 minutes.
 - Check pH.[2] It should remain basic ($\text{pH} > 8$). If acidic, add more base.
- Separation & Disposal:
 - Transfer to a separatory funnel.[2][6][8]
 - Bottom Layer (Organic): Contains the solvent and potentially unreacted organic residues. Dispose of as Halogenated Organic Waste.
 - Top Layer (Aqueous): Contains the sulfonate salt and NaCl. Dispose of as Aqueous Chemical Waste. Do not pour down the drain unless explicitly permitted by your facility's EHS regulations.

Protocol B: Commercial Disposal (Lab Pack)

Applicability: Large quantities ($>50\text{g}$), expired sealed bottles, or complex reaction mixtures.

- Container Selection: Keep the material in its original container if possible. If the cap is corroded/compromised, place the entire bottle inside a larger, chemically resistant secondary container (overpack).
- Labeling:
 - Label clearly: "(5-Bromo-2-fluorophenyl)methanesulfonyl chloride".[10]

- Add Hazard Warnings: "CORROSIVE", "WATER REACTIVE", "LACHRYMATOR".
- Manifesting:
 - List under RCRA Hazard Code D002 (Corrosive).
 - Flag as Halogenated (Critical for incineration protocols).

Emergency Response (Spills)

Scenario: You drop a bottle of **(5-Bromo-2-fluorophenyl)methanesulfonyl chloride** on the floor.

- Evacuate & Isolate: Clear the immediate area. The compound is a lachrymator; vapors will irritate eyes and lungs.
- PPE Upgrade: Do not attempt cleanup with standard exam gloves. Wear double-gloved heavy nitrile or Silver Shield laminate gloves. Use a respirator if powder is aerosolized.
- Dry Containment:
 - Do NOT use wet paper towels.[2]
 - Cover the spill with a dry absorbent (Vermiculite, Dry Sand, or specialized Acid Neutralizer pads).
- Neutralization (On the absorbent):
 - Once absorbed, scoop the material into a wide-mouth waste jar.
 - Treat the surface with a dilute solution of Sodium Bicarbonate to neutralize acidic residues.[5]
 - Wipe clean with water only after the bulk material is removed.

Scientific Rationale & Compliance

Why this specific protocol?

The "Reverse Quench" method (adding the reagent to the base) is mandated for sulfonyl chlorides. Adding water/base to the reagent causes an accumulation of unreacted material that can suddenly runaway (thermal runaway), ejecting hot acid. The 5-Bromo and 2-Fluoro substituents add electron-withdrawing character to the ring, potentially making the sulfonyl chloride moiety more electrophilic and reactive toward hydrolysis than a standard phenyl sulfonyl chloride [1].

Regulatory Note (RCRA)

Under US EPA regulations, this material is a Characteristic Hazardous Waste (Corrosivity - D002). Because it contains halogenated organic compounds, it must typically be incinerated at high temperatures to prevent the formation of dioxins/furans, which is why segregation into the "Halogenated" waste stream is non-negotiable [2].

References

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